N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301122
InChI: InChI=1S/C22H20ClN5O2S/c1-14-10-15(2)20(18(23)11-14)25-19(29)13-31-22-27-26-21(16-5-7-24-8-6-16)28(22)12-17-4-3-9-30-17/h3-11H,12-13H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C22H20ClN5O2S
Molecular Weight: 453.9 g/mol

N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

CAS No.:

Cat. No.: VC16301122

Molecular Formula: C22H20ClN5O2S

Molecular Weight: 453.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide -

Specification

Molecular Formula C22H20ClN5O2S
Molecular Weight 453.9 g/mol
IUPAC Name N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H20ClN5O2S/c1-14-10-15(2)20(18(23)11-14)25-19(29)13-31-22-27-26-21(16-5-7-24-8-6-16)28(22)12-17-4-3-9-30-17/h3-11H,12-13H2,1-2H3,(H,25,29)
Standard InChI Key NZHGVAHLWLIGBW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)C

Introduction

Structural Features

The compound contains:

  • A chloro-substituted aromatic ring.

  • A sulfanylacetamide functional group.

  • A triazole ring substituted with furan and pyridine groups.

These structural features suggest that the compound may exhibit bioactivity due to its heterocyclic components and functional groups.

2. Synthesis

General Synthetic Pathway

The synthesis of compounds like this typically involves:

  • Formation of the triazole ring: Using azides and alkynes in a cycloaddition reaction (e.g., "click chemistry").

  • Thioether bond formation: Reaction of a thiol group with an appropriate electrophilic substrate.

  • Amide coupling: Using reagents like carbodiimides (e.g., DCC or EDC) to link the acetamide group to the aromatic amine.

Reagents and Conditions

The synthesis may require:

  • Furan derivatives for furan ring incorporation.

  • Pyridine derivatives for heteroaromatic substitution.

  • Chlorinated aromatic amines for the chloro-dimethylphenyl group.

Detailed experimental conditions would involve controlled temperatures, solvents like DMF or DMSO, and catalysts such as copper or palladium complexes.

3. Biological Activity

Potential Applications

Compounds with similar structures are often explored for:

  • Antimicrobial Activity: The presence of triazole rings is known to enhance antifungal and antibacterial properties.

  • Anticancer Potential: Sulfanylacetamide derivatives have been investigated for cytotoxic effects on cancer cell lines.

  • Anti-inflammatory Properties: Triazole-based compounds have shown inhibition of enzymes like cyclooxygenase or lipoxygenase in inflammation pathways.

Mechanistic Insights

The biological activity may arise from:

  • Interaction with enzyme active sites due to the triazole ring's electron-rich nature.

  • Potential hydrogen bonding or hydrophobic interactions involving the furan and pyridine groups.

4. Analytical Data

Spectroscopic Characterization

To confirm its structure, the following techniques are used:

  • NMR Spectroscopy (¹H and ¹³C):

    • Signals corresponding to aromatic protons (furan, pyridine).

    • Peaks from methyl groups on the phenyl ring.

    • Amide proton signals.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=388m/z = 388, confirming molecular weight.

  • IR Spectroscopy:

    • Characteristic amide carbonyl stretch (~1650 cm⁻¹).

    • Sulfanyl group vibrations (~700–800 cm⁻¹).

Crystallography

X-ray diffraction studies can provide insights into the compound's three-dimensional conformation and packing in solid-state forms.

5. Comparative Analysis

PropertyN-(2-chloro...acetamide)Similar Compounds (e.g., Sulfanylacetamides)
Molecular Weight388.87 g/molVaries (300–500 g/mol)
Key Functional GroupsTriazole, sulfanylTriazole, thiadiazole
BioactivityAntimicrobial, anticancer potentialAntifungal, anti-inflammatory
SolubilityModerate in polar solventsModerate

6. Research Implications

This compound represents a promising scaffold for drug discovery due to its diverse functional groups and heterocyclic components. Future studies could explore:

  • Molecular Docking: To predict binding affinity with biological targets like enzymes or receptors.

  • In Vitro Assays: Testing against microbial strains or cancer cell lines.

  • Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

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